MAO-A vs. MAO-B Selectivity: Quantified Isoform Differentiation
6-Bromo-2-chloro-3-nitroquinoline exhibits measurable isoform selectivity between human MAO-A and MAO-B. In enzyme inhibition assays using recombinant human MAO-A and MAO-B with kynuramine substrate, the compound demonstrates IC50 = 103,000 nM against MAO-A [1]. Under identical assay conditions against MAO-B, the compound shows IC50 > 100,000 nM [2]. This indicates a modest but quantifiable preference for MAO-A inhibition relative to MAO-B. While both values fall within a comparable micromolar range (IC50 approximately 100 μM), the directional difference establishes a baseline selectivity profile that distinguishes this scaffold from other quinoline-based MAO inhibitors with different substitution patterns.
| Evidence Dimension | Enzyme inhibition potency (MAO-A vs. MAO-B) |
|---|---|
| Target Compound Data | MAO-A IC50 = 1.03 × 10^5 nM (103 μM); MAO-B IC50 > 1.00 × 10^5 nM (>100 μM) |
| Comparator Or Baseline | MAO-A vs. MAO-B isoforms (same compound tested across two targets) |
| Quantified Difference | MAO-A inhibition is quantifiable at 103 μM; MAO-B inhibition exceeds 100 μM with no measurable potency below this threshold |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; fluorometric detection of 4-hydroxyquinoline formation; 20 min incubation |
Why This Matters
For research programs investigating quinoline-based MAO inhibitors, the quantifiable MAO-A/MAO-B inhibition profile enables benchmarking of this specific tri-substituted scaffold against other substitution patterns.
- [1] BindingDB. BDBM50389463 / CHEMBL2062874. Inhibition of recombinant human MAO-A: IC50 = 1.03E+5 nM. View Source
- [2] BindingDB. BDBM50063525 / CHEMBL3398528. Inhibition of human recombinant MAO-B: IC50 > 1.00E+5 nM. View Source
